molecular formula C10H14O B14575831 Octahydro-4H-2,5-methanoinden-4-one CAS No. 61207-67-8

Octahydro-4H-2,5-methanoinden-4-one

Cat. No.: B14575831
CAS No.: 61207-67-8
M. Wt: 150.22 g/mol
InChI Key: PJOHLONFFNVUHU-UHFFFAOYSA-N
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Description

Octahydro-4H-2,5-methanoinden-4-one, also known as 4,7-Methano-5H-inden-5-one, octahydro-, is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol . This compound is characterized by its tricyclic structure, which includes a ketone functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Octahydro-4H-2,5-methanoinden-4-one involves several synthetic routes and reaction conditions. One common method includes the hydrogenation of 4,7-Methano-5H-inden-5-one under specific conditions to achieve the octahydro form . Industrial production methods often involve catalytic hydrogenation processes, where the compound is subjected to high pressure and temperature in the presence of a suitable catalyst to achieve the desired product.

Chemical Reactions Analysis

Octahydro-4H-2,5-methanoinden-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones and alcohols. Common reagents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Halogenation is a common substitution reaction where halogens like chlorine or bromine are introduced.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 results in alcohols.

Scientific Research Applications

Octahydro-4H-2,5-methanoinden-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Octahydro-4H-2,5-methanoinden-4-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Octahydro-4H-2,5-methanoinden-4-one can be compared with other similar compounds such as:

  • 4,7-Methanoindan-5(4H)-one, tetrahydro-
  • Tricyclo(5,2,1,0(2,6))decanone-8
  • 8-Ketotricyclo(5.2.1.0(2,6))decane
  • 8-Oxotricyclo(5.2.1.0(2,6))decane

These compounds share similar tricyclic structures but differ in their functional groups and hydrogenation states. The uniqueness of this compound lies in its specific hydrogenation level and the presence of the ketone group, which imparts distinct chemical and physical properties .

Properties

CAS No.

61207-67-8

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

tricyclo[4.3.1.03,8]decan-7-one

InChI

InChI=1S/C10H14O/c11-10-8-2-1-7-3-6(4-8)5-9(7)10/h6-9H,1-5H2

InChI Key

PJOHLONFFNVUHU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CC1C(C3)C2=O

Origin of Product

United States

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